molecular formula C8H10F3N3O3S B2935856 N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide CAS No. 2415473-24-2

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide

Cat. No. B2935856
CAS RN: 2415473-24-2
M. Wt: 285.24
InChI Key: WYEBKOVBIBAGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as TFP or TFPAM and is used as a tool compound in biochemical and pharmacological studies.

Mechanism of Action

TFP works by irreversibly inhibiting the activity of cysteine proteases. It forms a covalent bond with the catalytic cysteine residue of the enzyme, thereby preventing its activity. TFP has been shown to be highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
TFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting cysteine proteases that are overexpressed in cancer cells. TFP has also been shown to have anti-inflammatory effects by inhibiting the activity of cysteine proteases that are involved in inflammation. In addition, TFP has been shown to have neuroprotective effects by inhibiting the activity of cysteine proteases that are involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFP is its high selectivity for cysteine proteases. This makes it a useful tool compound for studying the activity of these enzymes. TFP is also relatively stable and can be stored for long periods of time. However, one limitation of TFP is its irreversible inhibition of cysteine proteases, which can make it difficult to study the recovery of enzyme activity after inhibition.

Future Directions

There are several future directions for the use of TFP in scientific research. One area of interest is the development of TFP derivatives with improved selectivity and potency for specific cysteine proteases. Another area of interest is the use of TFP in drug discovery, particularly in the development of new cancer therapies. Finally, TFP may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases.

Synthesis Methods

TFP can be synthesized through a multi-step process involving the reaction of 2-amino-5-trifluoromethylpyridine with chloroacetic acid, followed by the reaction with thionyl chloride and methanesulfonyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been well established and has been used to produce TFP in large quantities for scientific research.

Scientific Research Applications

TFP is widely used in scientific research as a tool compound to study the function of proteins and enzymes. It is particularly useful in studying the activity of cysteine proteases, a family of enzymes that play important roles in various biological processes. TFP has also been used to study the activity of other enzymes, such as kinases and phosphatases.

properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O3S/c1-18(16,17)12-4-5-14-7(15)3-2-6(13-14)8(9,10)11/h2-3,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEBKOVBIBAGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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